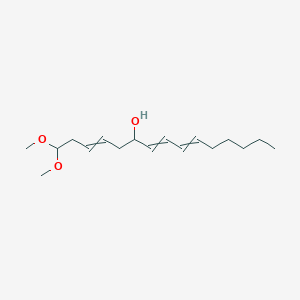![molecular formula C16H14O2 B14352793 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 93021-93-3](/img/structure/B14352793.png)
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C16H14O2 It is characterized by a methoxy group attached to a benzene ring, which is further connected to a phenylprop-2-yn-1-yl group through an oxygen atom
Preparation Methods
The synthesis of 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxy-4-hydroxybenzene and 3-phenylprop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The hydroxyl group of 1-methoxy-4-hydroxybenzene reacts with the bromide group of 3-phenylprop-2-yn-1-yl bromide, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the alkyne group to form alkanes.
Scientific Research Applications
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the phenyl group.
1-Methoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a prop-2-yn-1-yl group.
1-Methoxy-4-(2-phenylethenyl)benzene: Contains a phenylethenyl group instead of a phenylprop-2-yn-1-yl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
93021-93-3 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-methoxy-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-11-16(12-10-15)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,13H2,1H3 |
InChI Key |
LVNXRICWWXAFSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


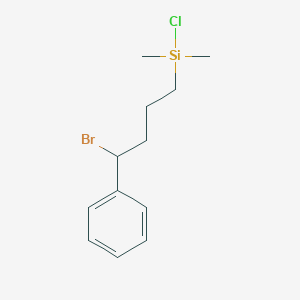

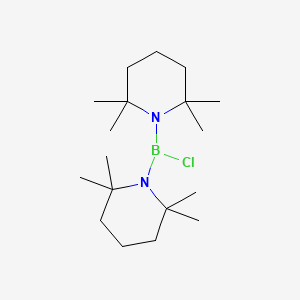
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
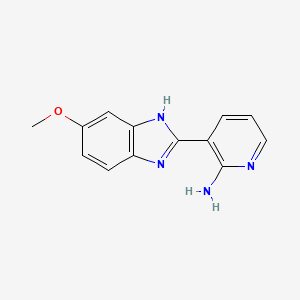
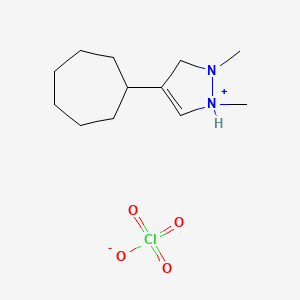
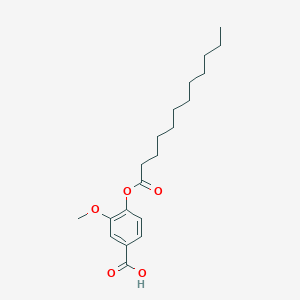

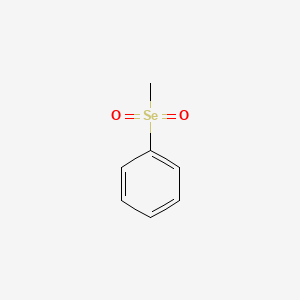
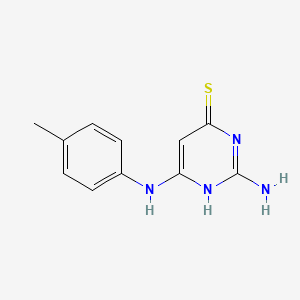
![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
